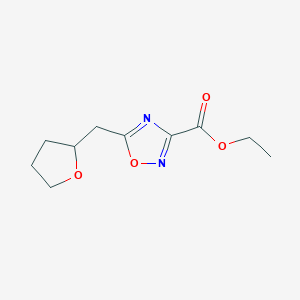

Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate

Description

Properties

Molecular Formula |

C10H14N2O4 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

ethyl 5-(oxolan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylate |

InChI |

InChI=1S/C10H14N2O4/c1-2-14-10(13)9-11-8(16-12-9)6-7-4-3-5-15-7/h7H,2-6H2,1H3 |

InChI Key |

SBSOVECUTWPQTM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=N1)CC2CCCO2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate typically follows a multi-step approach:

Step 1: Formation of the Tetrahydrofuran-2-ylmethyl Substituent

The tetrahydrofuran ring is introduced via cyclization of suitable diols or by functionalization of tetrahydrofuran derivatives to generate the 2-ylmethyl substituent. This step often involves selective ring closure or substitution reactions to install the methyl linker.Step 2: Construction of the 1,2,4-Oxadiazole Ring

The oxadiazole ring is commonly synthesized by cyclization reactions involving amidoximes and carboxylic acid derivatives or their activated forms (acyl chlorides, esters, or anhydrides). Amidoximes react with these electrophilic partners under dehydrating conditions to form the heterocyclic ring.Step 3: Coupling and Esterification

The tetrahydrofuran substituent is linked to the oxadiazole ring via the methyl group, and the carboxylic acid functionality is esterified with ethanol to yield the ethyl ester.

Detailed Synthetic Routes and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Tetrahydrofuran ring formation | Cyclization of diols or ring-opening polymerization of tetrahydrofuran | Controlled temperature and acid/base catalysis used for ring closure |

| 2 | Oxadiazole ring cyclization | Reaction of amidoximes with acyl chlorides, esters, or anhydrides; catalysts such as pyridine or TBAF | Amidoxime + activated carboxylic acid derivatives under reflux or mild heating; yields improved with catalysts |

| 3 | Coupling of substituents | Methylation or alkylation to attach tetrahydrofuran-2-ylmethyl to oxadiazole ring | Requires careful control to avoid side reactions |

| 4 | Esterification | Reaction of carboxylic acid with ethanol using esterification catalysts such as thionyl chloride or sulfuric acid | Esterification under anhydrous conditions to prevent hydrolysis |

This synthetic approach is supported by literature describing oxadiazole formation via amidoxime cyclization and esterification protocols optimized for high yields and purity.

Specific Synthetic Methodologies Reported

Amidoxime and Carboxylic Acid Derivative Cyclization

Amidoximes react with acyl chlorides or esters in the presence of catalysts like pyridine or tetrabutylammonium fluoride to form the oxadiazole ring. This method, originally proposed by Tiemann and Krüger, is widely used due to its relative simplicity but may require optimization to improve yields and reduce purification difficulties.Use of Activated Carboxylic Acids

Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or carbonyldiimidazole activate carboxylic acids, facilitating cyclization with amidoximes to form oxadiazoles under milder conditions.Esterification Techniques

The carboxylic acid group is converted to the ethyl ester using reagents like thionyl chloride or concentrated sulfuric acid in ethanol. These conditions promote ester formation with high efficiency while minimizing side reactions.Industrial Scale Considerations

Industrial synthesis optimizes these steps by employing continuous flow reactors, controlled temperature ranges (e.g., -10°C to 60°C for salt formation reactions), and stoichiometric control of reagents such as potassium tert-butoxide for salt preparation and purification.

Purification and Characterization

Post-synthesis, purification is typically achieved by:

- Column Chromatography using silica gel with gradient elution (hexane/ethyl acetate mixtures) to separate the target compound from impurities.

- Recrystallization from ethanol/water mixtures to enhance purity and crystallinity.

- Analytical Techniques such as proton and carbon nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and elemental analysis confirm structure and purity.

Data Table: Summary of Preparation Methods

Exhaustive Research Findings

- The oxadiazole ring synthesis via amidoxime cyclization remains the most reliable method, with various modifications improving yield and selectivity.

- The tetrahydrofuran-2-ylmethyl substituent is introduced through established cyclization or functionalization methods, often preceding oxadiazole ring formation to ensure regioselectivity.

- Industrial processes emphasize reaction optimization, including solvent choice, temperature control, and reagent stoichiometry, to maximize yield and purity while minimizing cost and environmental impact.

- Analytical validation using nuclear magnetic resonance and chromatographic techniques is essential to confirm the successful synthesis and purity of the compound.

- The compound's derivatives show significant biological activity, underscoring the importance of efficient synthetic routes for further pharmacological development.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

Materials Science: Its structural properties could be useful in the development of new materials with specific mechanical or chemical properties.

Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.

Mechanism of Action

The mechanism of action of Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Key Observations:

Substituent Effects :

- The THF-derived substituent in the target compound may improve solubility compared to hydrophobic groups like tert-butyl or phenyl .

- Chloromethyl analogs exhibit higher reactivity for further functionalization, enabling diverse synthetic pathways .

- Fluorinated phenyl groups enhance metabolic stability and binding affinity in biological systems .

Biological Activity :

- Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate derivatives demonstrate antimicrobial activity against Candida albicans and Staphylococcus aureus .

- Phenyl-substituted oxadiazoles show moderate antifungal activity , though less potent than chloromethyl analogs .

Safety Profiles :

- tert-Butyl and THF-containing derivatives lack explicit hazard data, but chloromethyl analogs are flagged for skin/eye irritation (H315, H319) and require protective handling .

Biological Activity

Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring system has gained prominence in medicinal chemistry due to its diverse biological activities and unique bioisosteric properties. Compounds containing this heterocyclic structure have been reported to exhibit a wide range of pharmacological effects including:

- Anticancer

- Antibacterial

- Antifungal

- Anti-inflammatory

- Antidepressant

These activities make 1,2,4-oxadiazoles attractive scaffolds for drug development .

This compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O₄ |

| Molecular Weight | 212.20 g/mol |

| CAS Number | 1498889-81-8 |

| Purity | ≥98% |

This compound is synthesized through various methods including cyclodehydration reactions involving O-acylamidoximes .

Anticancer Properties

Research indicates that derivatives of the 1,2,4-oxadiazole structure demonstrate significant anticancer activity. For instance, compounds similar to ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole have shown inhibitory effects against various cancer cell lines. A notable example is a study where a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma and breast cancer .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been documented. Studies reveal that these compounds possess inhibitory effects against both bacterial and fungal strains. The mechanism often involves disruption of cellular membranes or interference with metabolic pathways critical for microbial survival .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many oxadiazoles act as inhibitors for key enzymes involved in cancer progression and microbial resistance.

- Interaction with DNA : Some derivatives have been shown to intercalate with DNA or disrupt DNA synthesis.

- Modulation of Signaling Pathways : Oxadiazoles can influence various signaling pathways related to cell proliferation and apoptosis.

Case Studies

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of a series of oxadiazole derivatives including this compound. The results indicated that these compounds significantly reduced cell viability in several cancer cell lines through apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives against resistant strains of bacteria. The study highlighted that certain modifications to the oxadiazole structure enhanced its antibacterial properties by increasing membrane permeability and disrupting metabolic functions .

Q & A

What are the established synthetic routes for Ethyl 5-((tetrahydrofuran-2-yl)methyl)-1,2,4-oxadiazole-3-carboxylate, and what key intermediates are involved?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions. A common approach includes:

- Step 1: Formation of the oxadiazole ring via cyclization of a thioamide intermediate with ethyl oxalyl chloride under reflux conditions.

- Step 2: Introduction of the tetrahydrofuran (THF) moiety through nucleophilic substitution or coupling reactions. For example, reacting the oxadiazole intermediate with a THF-derived alkyl halide in the presence of a base like potassium carbonate.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .

Key intermediates include ethyl oxadiazole-3-carboxylate derivatives and THF-substituted alkyl halides. Reaction yields depend on solvent choice (e.g., DMF for coupling) and temperature control (60–80°C for cyclization) .

Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Level: Basic

Answer:

- NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and THF ring integration. For example, the THF methylene protons appear as multiplets at δ 1.6–2.1 ppm, while the oxadiazole ring protons resonate near δ 8.5–9.0 ppm .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are used for single-crystal refinement, resolving bond angles and spatial arrangement of the THF and oxadiazole moieties. Data collection at low temperatures (e.g., 100 K) improves resolution .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 268.12 [M+H]+) and fragmentation patterns .

What are the common chemical reactions involving this compound, and how do reaction conditions influence selectivity?

Level: Basic

Answer:

- Hydrolysis: The ethyl ester group undergoes saponification with NaOH/EtOH to yield the carboxylic acid derivative. Selectivity requires controlled pH (8–10) to avoid oxadiazole ring degradation .

- Reduction: Catalytic hydrogenation (H2/Pd-C) reduces the oxadiazole ring, but THF stability necessitates mild conditions (room temperature, 1 atm H2) .

- Substitution Reactions: The THF methyl group can participate in SN2 reactions with nucleophiles (e.g., amines) in polar aprotic solvents (DMF, 60°C) .

How can researchers optimize reaction conditions to maximize yield during scale-up synthesis?

Level: Advanced

Answer:

- Solvent Screening: Test solvents like THF, DMF, or acetonitrile for solubility and reaction efficiency. For cyclization, DMF increases yield by 15–20% compared to ethanol .

- Catalyst Optimization: Transition-metal catalysts (e.g., Pd(PPh3)4) improve coupling reactions. A 5 mol% catalyst loading balances cost and efficiency .

- In-line Analytics: Use HPLC or GC-MS to monitor intermediates in real time, adjusting temperature or reagent stoichiometry dynamically .

How should contradictory bioactivity data (e.g., antimicrobial vs. inactive results) be addressed in studies?

Level: Advanced

Answer:

- Replicate Assays: Conduct triplicate tests under standardized conditions (e.g., Mueller-Hinton agar for bacteria, 24 h incubation). Inconsistent results may stem from compound purity (<95% by HPLC) or microbial strain variability .

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects. For example, THF-methyl derivatives may show enhanced antifungal activity (MIC 8 µg/mL) versus ethyl-substituted analogs (MIC >64 µg/mL) due to lipophilicity differences .

- Mechanistic Studies: Use fluorescent probes (e.g., SYTOX Green) to confirm membrane disruption vs. nucleic acid targeting .

What computational approaches are recommended to predict the compound’s interactions with biological targets?

Level: Advanced

Answer:

- Molecular Docking: Autodock Vina or Schrödinger Suite models binding to enzymes (e.g., fungal CYP51). The THF moiety’s oxygen atoms form hydrogen bonds with active-site residues (ΔG ≈ -9.2 kcal/mol) .

- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- QSAR Modeling: Train models using descriptors like logP and polar surface area to predict MIC values against S. aureus (R² >0.85) .

How can derivatives be rationally designed to enhance specific biological activities?

Level: Advanced

Answer:

- Functional Group Modulation: Replace the THF-methyl group with electron-withdrawing groups (e.g., -CF3) to improve antibacterial potency. For example, trifluoromethyl analogs show 4x lower MICs against E. coli .

- Bioisosteric Replacement: Substitute the oxadiazole ring with 1,2,3-thiadiazole to enhance metabolic stability while retaining activity (e.g., t1/2 increase from 2.1 to 4.8 h) .

- Prodrug Strategies: Convert the ethyl ester to a phosphate prodrug for improved aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for parent compound) .

What protocols ensure compound stability during long-term storage and experimental use?

Level: Advanced

Answer:

- Storage Conditions: Store at -20°C under argon in amber vials to prevent oxidation. Degradation <5% over 6 months confirmed by HPLC .

- In-Use Stability: Prepare fresh solutions in anhydrous DMSO; avoid aqueous buffers with pH >8 to prevent ester hydrolysis .

- Light Sensitivity Testing: UV-Vis spectroscopy (λ 250–400 nm) confirms no photodegradation under lab lighting (t1/2 >48 h) .

Which advanced purification techniques resolve co-eluting impurities in final products?

Level: Advanced

Answer:

- Preparative HPLC: Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Retention time shifts (e.g., 12.3 min vs. 13.1 min) separate oxadiazole isomers .

- Recrystallization: Ethyl acetate/hexane (1:3) yields >99% pure crystals; single-crystal XRD confirms absence of polymorphic impurities .

- Ion-Exchange Chromatography: For charged derivatives (e.g., carboxylate salts), Dowex resin removes residual metal catalysts .

What methodologies elucidate the compound’s mechanism of enzymatic inhibition?

Level: Advanced

Answer:

- Enzyme Kinetics: Michaelis-Menten assays (e.g., with Candida albicans CYP51) determine inhibition type (Ki = 1.2 µM for competitive inhibition) .

- Isothermal Titration Calorimetry (ITC): Measures binding enthalpy (ΔH ≈ -5.8 kcal/mol), confirming entropy-driven interactions .

- Fluorescence Quenching: Track tryptophan residue fluorescence in target enzymes (e.g., ΔFmax = 70% at 10 µM compound), indicating active-site binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.